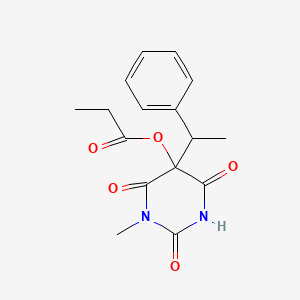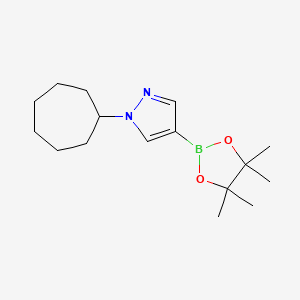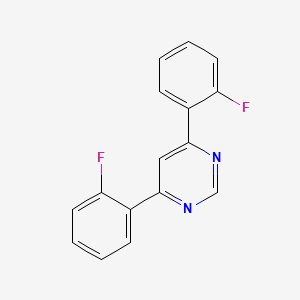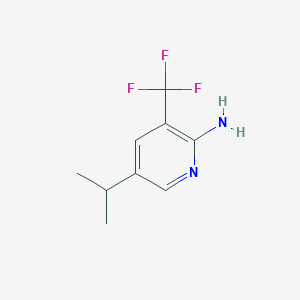
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione is a complex organic compound with a pyrimidine core structure
Métodos De Preparación
The synthesis of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a cyclization reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Esterification: The propionyloxy group is introduced via esterification, where the hydroxyl group of the pyrimidine derivative reacts with propionic anhydride or propionyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
The uniqueness of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione lies in its specific substituents and their potential effects on its biological activity and chemical reactivity.
Propiedades
Número CAS |
37431-42-8 |
|---|---|
Fórmula molecular |
C16H18N2O5 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
[1-methyl-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C16H18N2O5/c1-4-12(19)23-16(10(2)11-8-6-5-7-9-11)13(20)17-15(22)18(3)14(16)21/h5-10H,4H2,1-3H3,(H,17,20,22) |
Clave InChI |
DRYNBDDKJPGBDG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)


![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)

![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)



